1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one
Overview
Description
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula CHClFNO . It has an average mass of 197.542 Da and a monoisotopic mass of 196.985519 Da .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring with a chlorine atom and a trifluoromethyl group attached .Chemical Reactions Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been used as intermediates in the synthesis of several crop-protection products .Physical And Chemical Properties Analysis
“3-Chloro-5-(trifluoromethyl)pyridin-2-ol” has a molecular formula of CHClFNO, an average mass of 197.542 Da, and a monoisotopic mass of 196.985519 Da .Scientific Research Applications
Agrochemical Applications
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . In the past 20 years, 19 FDA-approved drugs contained the TFM group as one of the pharmacophores .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Material Chemistry Applications
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one” is widely used in the field of material chemistry . As a fluoro-substituted reagent, it can participate in alkylation reaction, chlorination reaction, and so on .
Anti-Fibrosis Activity
Some target compounds, including “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one”, displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Insecticide Applications
The presence of fluorine and pyridine structure in “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one” results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been used in the synthesis of novel molecules that inhibit ns5b, a non-structural protein encoded by the hepatitis c virus . Another related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), has been found to inhibit bacterial phosphopantetheinyl transferase, affecting microbial fatty acid synthase (FAS), a key pathway in bacterial growth .
Pharmacokinetics
The presence of a trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Result of Action
Similar compounds have shown potential in the treatment of hepatitis c by inhibiting the ns5b protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
Future Directions
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c13-9-6-8(12(14,15)16)7-17-11(9)18-5-3-1-2-4-10(18)19/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXRCMJBBBRPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157352 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one | |
CAS RN |
477869-94-6 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477869-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-2H-azepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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